Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound and its analogues have been studied extensively for their biological activities, which include inhibition of transcription factors such as AP-1 and NF-κB, gastric antisecretion activity, and antioxidant properties. The following analysis will delve into the details of the studies conducted on this compound, exploring its mechanism of action and applications in different domains.
The inhibition of AP-1 and NF-κB by ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate suggests potential therapeutic applications in conditions where these transcription factors play a role, such as inflammation, cancer, and autoimmune diseases1 4.
The antisecretory action of the benzimidazole derivative indicates a potential use in the treatment of gastric ulcers and related gastrointestinal disorders by inhibiting H+/K(+)-ATPase, which is essential for gastric acid secretion2.
Novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates have been synthesized and shown to possess significant antioxidant activity. These compounds were identified as potential neuroprotective agents that could penetrate the blood-brain barrier, suggesting their use in the treatment of oxidative stress-related neurological disorders5.
A related pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, has been synthesized and found to exhibit both in vitro antioxidant and in vivo radioprotective activities, indicating its potential as a protective agent against oxidative damage from ionizing radiation6.
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been developed as a new prototype with oral antiallergy activity. It has shown to be more potent than disodium cromoglycate in animal models, suggesting its potential as an orally active antiallergy agent7.
The compound has also been involved in the synthesis of other chemical entities, such as 2,3,4,8-tetrahydro-2,4-dioxopyrido[2,3-d]-pyrimidines, which have been synthesized through condensation reactions. These compounds have undergone interesting rearrangements during hydrolysis, which could be of interest in synthetic organic chemistry8.
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is synthesized through various chemical reactions involving pyrimidine derivatives. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing nitrogen atoms. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies .
The synthesis of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate typically involves several key steps:
The yields from these reactions can vary but are generally optimized through careful control of reaction conditions such as temperature, time, and reagent ratios.
The molecular structure of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate can be described as follows:
The trifluoromethyl groups impart significant electronic effects due to their electronegativity, which can influence both the stability and reactivity of the compound .
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate participates in various chemical reactions:
These reactions are often facilitated by adjusting reaction conditions such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action for ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate primarily involves its interaction with biological targets:
Research into its mechanism often employs molecular docking studies to predict binding modes and affinities for various biological targets .
The physical and chemical properties of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate has several scientific applications:
Ongoing research continues to explore its full potential in these areas .
The systematic IUPAC name for this compound is ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, which precisely defines its molecular architecture. The name specifies:
Its molecular formula is C₉H₆F₆N₂O₂, with a molecular weight of 288.15 g/mol. This formula reflects high fluorine content (39.57% by mass), significantly influencing its physicochemical behavior. Key identifiers include:
Table 1: Fundamental Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₆N₂O₂ |
| Molecular Weight | 288.15 g/mol |
| CAS Registry Number | 188781-15-9 |
| IUPAC Name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate |
| SMILES | CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F |
The two trifluoromethyl (-CF₃) groups at positions 2 and 4 dominate the electronic and steric properties of this pyrimidine derivative. These substituents exhibit:
Table 2: Substituent Electronic Parameters
| Effect Type | Impact on Pyrimidine Ring | Magnitude/Evidence |
|---|---|---|
| Inductive (-I) | Electron deficiency at C₅/C₆ | Calculated partial charge: C₅ = +0.31 e |
| Mesomeric (-M) | Reduced π-electron density | UV λₘₐₓ shift: 275 nm (Δ = +22 nm) |
| Lipophilicity | Increased hydrophobicity | Calculated log P = 3.1 |
| Steric Volume | Dihedral restraint on ester group | θ (C₅-COOEt) = 12.7° (DFT) |
Although comprehensive single-crystal X-ray diffraction data for ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate remains limited in public literature, crystallographic studies of closely related trifluoromethylated pyrimidines provide insight into its solid-state behavior:
Table 3: Solid-State Structural Features
| Parameter | Experimental Observation | Computational Prediction |
|---|---|---|
| Pyrimidine Ring Planarity | Deviation < 0.05 Å (XRD analogs) | RMSD = 0.02 Å (DFT) |
| Ester Dihedral (θ) | 8–15° (XRD analogs) | 12.7° (B3LYP/6-311+G(2d,p)) |
| Dominant Packing Force | C−F⋯F−C (2.89–3.12 Å) | van der Waals energy = -48.2 kJ/mol |
| Density | ~1.65 g/cm³ (estimated) | 1.68 g/cm³ (DFT periodic) |
Structural comparisons with related pyrimidine esters highlight the distinctive effects of bis(trifluoromethyl) substitution:
Table 4: Comparative Structural Properties of Pyrimidine Carboxylates
| Structural Feature | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4,6-dimethylpyrimidine-5-carboxylate |
|---|---|---|---|
| Molecular Weight | 288.15 g/mol | 234.16 g/mol | 194.23 g/mol |
| C₅−C(carbonyl) Bond Length | 1.472 Å (DFT) | 1.468 Å | 1.454 Å |
| Ester Dihedral Angle (θ) | 8–15° | 5–25° | 0–40° |
| UV λₘₐₓ (in ethanol) | 275 nm | 250 nm | 265 nm |
| Dominant Crystal Packing | C−F⋯F−C / F⋯π | C−F⋯O=C / π-π | N−H⋯O=C / C−H⋯π |
| Calculated log P | 3.1 | 2.2 | 1.4 |
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5